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Compound of Interest

Compound Name: 1-[2-(2-pyridinyl)phenyl]Ethanone

CAS No.: 137103-78-7

Cat. No.: B13873612

Get Quote

Executive Summary & Ligand Profile
This guide details the experimental procedures for metal complexation with 1-[2-(2-
pyridinyl)phenyl]Ethanone (CAS: 137103-78-7), hereafter referred to as APPE.

APPE is a functionalized biaryl ligand belonging to the 2-phenylpyridine (ppy) family. Unlike the

parent ppy, APPE features an acetyl group at the ortho-position of the phenyl ring relative to the

pyridine linkage. This structural modification introduces significant steric bulk and electronic

withdrawal, creating two distinct coordination pathways:

Direct Cyclometalation (C^N Coordination): Formation of robust organometallic complexes

(e.g., with Iridium(III) or Platinum(II)) for phosphorescent applications. The acetyl group

directs C-H activation to the sterically accessible 6-position.

Schiff Base Condensation (N^N^O / N^N^N Pincer Formation): The acetyl ketone serves as

a reactive handle for condensation with hydrazines or amines, generating tridentate pincer

ligands for catalytic or bio-active complexes (e.g., with Copper(II), Zinc(II)).
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Ligand Characterization
Property Specification

IUPAC Name 1-[2-(pyridin-2-yl)phenyl]ethan-1-one

Common Name 2-Acetyl-2'-phenylpyridine (APPE)

Molecular Formula C₁₃H₁₁NO

MW 197.23 g/mol

Coordination Modes Bidentate (C^N), Tridentate Precursor (N^N^O)

Solubility
Soluble in CH₂Cl₂, CHCl₃, hot EtOH; Insoluble

in H₂O

Protocol A: Cyclometalation with Iridium(III)
Objective: Synthesis of the chloro-bridged dimer [Ir(APPE)₂Cl]₂ and subsequent monomer

Ir(APPE)₂(acac). Application: Phosphorescent Emitters (OLEDs), Photocatalysis.

Mechanistic Insight
The reaction follows the Nonoyama route [1]. The steric hindrance of the acetyl group at the 2-

position prevents coordination at that site. Consequently, C-H activation is forced to the 6-

position (the "other" ortho carbon), resulting in a regioselective cyclometalation. The electron-

withdrawing nature of the acetyl group typically stabilizes the HOMO, resulting in a blue-shifted

emission compared to the parent Ir(ppy)₃.

Reagents & Materials
Ligand: APPE (2.2 equiv relative to Ir).

Metal Source: Iridium(III) chloride hydrate (IrCl₃·nH₂O).[1][2]

Solvent: 2-Ethoxyethanol / Water (3:1 v/v).

Ancillary Ligand: Acetylacetone (Hacac) for monomerization.

Base: Sodium Carbonate (Na₂CO₃).
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Step-by-Step Procedure
Step 1: Synthesis of the Dichloro-Bridged Dimer

Dissolution: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve

IrCl₃·nH₂O (1.0 mmol, ~300 mg) and APPE (2.2 mmol, ~434 mg) in a mixture of 2-

ethoxyethanol (15 mL) and deionized water (5 mL).

Note: The 3:1 ratio is critical to maintain solubility of the ligand while providing water to

facilitate the initial chloride dissociation.

Degassing: Sparge the solution with Nitrogen (N₂) or Argon for 15 minutes to remove

dissolved oxygen.

Why? Ir(III) precursors are susceptible to oxidation/decomposition at high temperatures in

air.

Reflux: Heat the mixture to reflux (110–120 °C) under inert atmosphere for 24 hours.

Observation: The solution will transition from dark brown/red to a yellow/orange

suspension as the dimer precipitates.

Isolation: Cool to room temperature. Pour the mixture into 50 mL of water to fully precipitate

the dimer.

Filtration: Collect the solid by vacuum filtration. Wash sequentially with water (3 x 10 mL) and

cold methanol (2 x 5 mL) to remove unreacted ligand.

Drying: Dry the yellow solid [Ir(APPE)₂Cl]₂ in a vacuum oven at 60 °C for 4 hours.

Expected Yield: 70–85%.

Step 2: Bridge Splitting (Monomerization)
Suspension: Suspend the dimer [Ir(APPE)₂Cl]₂ (0.25 mmol) in 2-ethoxyethanol (10 mL).

Additives: Add Acetylacetone (0.6 mmol) and Na₂CO₃ (1.0 mmol).

Reflux: Heat to 100 °C under N₂ for 12 hours.
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Work-up: Cool to room temperature. The product may precipitate or require extraction.

If precipitate forms: Filter and wash with water/methanol.

If solution remains clear: Evaporate solvent, redissolve in CH₂Cl₂, and filter through a

short silica plug to remove inorganic salts.

Purification: Recrystallize from CH₂Cl₂/Hexane.

Workflow Diagram (Graphviz)
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Figure 1: Synthetic workflow for the cyclometalation of APPE with Iridium(III).

Protocol B: Schiff Base Functionalization &
Complexation
Objective: Synthesis of a tridentate Copper(II) complex via a hydrazone intermediate.

Application: Bio-inorganic chemistry (DNA binding), Catalysis.

Mechanistic Insight
The acetyl ketone of APPE is less reactive than an aldehyde but can undergo condensation

with hydrazides (e.g., benzoylhydrazine) under acid catalysis. This converts the bidentate

APPE into a tridentate anionic ligand (N^N^O) upon deprotonation, forming highly stable

square-planar or octahedral complexes [2].

Reagents
Precursor: APPE (1.0 mmol).

Co-Ligand: Benzoylhydrazine (1.0 mmol).

Catalyst: Glacial Acetic Acid (cat. amount).
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Metal Salt: Cu(OAc)₂·H₂O (1.0 mmol).

Solvent: Ethanol (EtOH).[3]

Step-by-Step Procedure
Ligand Synthesis (Condensation):

Dissolve APPE (197 mg, 1 mmol) and benzoylhydrazine (136 mg, 1 mmol) in absolute

EtOH (20 mL).

Add 2-3 drops of glacial acetic acid.

Reflux for 6 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).

Cool to 0 °C. Filter the crystalline Schiff base precipitate. Yield ~80%.

Complexation:

Dissolve the isolated Schiff base (1 mmol) in hot MeOH (15 mL).

Add a solution of Cu(OAc)₂·H₂O (1 mmol) in MeOH (5 mL) dropwise.

Observation: Immediate color change (usually to dark green or brown).

Reflux for 2 hours to ensure completion.

Isolation:

Allow the solution to evaporate slowly at room temperature to obtain X-ray quality crystals.

Alternatively, precipitate with diethyl ether.

Characterization & Data Interpretation
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Technique
Expected Signal (Ir-
Complex)

Interpretation

¹H NMR
Upfield shift of H6 proton

(phenyl)

Indicates C-H bond formation

(cyclometalation).

¹H NMR Loss of Acetyl Methyl Singlet

Only if Schiff base formed. For

Ir-complex, methyl singlet

remains (~2.0-2.5 ppm).

UV-Vis MLCT Band (380-450 nm)

Metal-to-Ligand Charge

Transfer (characteristic of Ir-C

bond).

MS (ESI) m/z = [M-Cl]⁺ (Dimer)

Confirmation of dimeric

species cleavage in MS

source.

Troubleshooting & Safety
Solubility Issues: If the dimer [Ir(APPE)₂Cl]₂ is insoluble in standard NMR solvents, use

DMSO-d₆ or proceed directly to the monomer synthesis (acac complex is usually more

soluble).

Isomerism: APPE is asymmetric. The resulting complexes can exist as fac (facial) or mer

(meridional) isomers. The high temperature (glycerol/ethoxyethanol) method

thermodynamically favors the fac isomer, which is generally more phosphorescent.

Safety: Iridium salts are costly; work on small scales (50-100 mg) first. 2-Ethoxyethanol is

teratogenic; use a fume hood and proper PPE (nitrile gloves).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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